Methyl 2-((3-bromophenyl)thio)acetate
Description
Context and Significance within Organosulfur Chemistry
Organosulfur compounds are a broad class of chemical entities that are integral to both biological systems and materials science. The presence of a sulfur atom imparts unique chemical properties, including the ability to form stable bonds with carbon and to exist in various oxidation states. Within this extensive family, aryl thioether esters, such as Methyl 2-((3-bromophenyl)thio)acetate, represent a noteworthy subclass.
The significance of aryl thioether esters in organosulfur chemistry stems from their dual functionality. The thioether linkage (C-S-C) is a key structural motif in numerous biologically active molecules and functional materials. The ester group, on the other hand, provides a reactive handle for further chemical transformations, such as hydrolysis, amidation, or reduction. The bromine atom on the phenyl ring of this compound further enhances its utility, offering a site for cross-coupling reactions, which are fundamental in modern organic synthesis.
Overview of Academic Research Trajectories for Aryl Thioether Esters
Academic research involving aryl thioether esters has followed several key trajectories, primarily focusing on their synthesis and application as intermediates in the construction of more complex molecular architectures.
Synthetic Methodologies: A significant portion of research has been dedicated to developing efficient and versatile methods for the synthesis of aryl thioether esters. A common and effective method for creating the thioether linkage is through the S-alkylation of a corresponding thiol. For instance, the synthesis of a structurally related compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, was achieved by reacting 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one with methyl bromoacetate (B1195939) in the presence of a base. mdpi.com This suggests that a probable synthetic route to this compound involves the reaction of 3-bromothiophenol (B44568) with methyl bromoacetate.
Applications in Organic Synthesis: Aryl thioether esters are valuable precursors in the synthesis of a wide array of organic molecules. The ester functionality can be readily converted into other functional groups, and the aryl thioether moiety can be modified through reactions targeting the aromatic ring or the sulfur atom. The presence of a halogen, as in this compound, opens up possibilities for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C9H9BrO2S | 277.14 | Not explicitly documented; likely a liquid or low-melting solid |
| Methyl bromoacetate | C3H5BrO2 | 152.97 | Colorless to straw-colored liquid |
| 3-Bromothiophenol | C6H5BrS | 189.07 | Liquid |
| Methyl 2-(methylthio)acetate | C4H8O2S | 120.17 | Colorless to yellow clear liquid |
Detailed Research Findings:
While specific research articles focusing solely on this compound are not prevalent in the public domain, the reactivity of its constituent functional groups is well-documented.
Thioether Moiety: The thioether group is generally stable under a variety of reaction conditions. However, it can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which can have significantly different chemical and biological properties.
Ester Functionality: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be used in a variety of further reactions. It can also react with amines to form amides or be reduced to an alcohol.
Brominated Aryl Group: The bromine atom on the phenyl ring is a versatile synthetic handle. It can participate in a wide range of metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex aryl structures. It can also be a precursor for the formation of organometallic reagents, such as Grignard or organolithium reagents.
The combination of these three functional groups in a single molecule makes this compound a potentially valuable intermediate for the synthesis of diverse chemical libraries for screening in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQETZXNXLWFXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 3 Bromophenyl Thio Acetate and Its Structural Analogues
Classical and Contemporary Synthetic Approaches to the Thioester Linkage
The formation of the C-S bond in aryl thioethers is most commonly achieved through the reaction of a thiol with an electrophile or the coupling of an aryl halide with a sulfur nucleophile. These approaches have been refined over the years to improve yields, reduce reaction times, and enhance substrate scope.
The most direct and widely employed method for the synthesis of Methyl 2-((3-bromophenyl)thio)acetate is the S-alkylation of 3-bromothiophenol (B44568) with a methyl haloacetate. This reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the thiol, typically activated by a base, attacks the electrophilic carbon of the methyl haloacetate, displacing the halide.
The general reaction is as follows:
Reaction Scheme for the S-Alkylation of 3-bromothiophenol
Commonly used bases include potassium carbonate, sodium hydroxide, and triethylamine, which deprotonate the thiol to form the more nucleophilic thiolate anion. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or acetone (B3395972) being frequently used to facilitate the reaction.
Table 1: Representative Conditions for S-Alkylation of Aryl Thiols
| Aryl Thiol | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Bromothiophenol | Methyl bromoacetate (B1195939) | K₂CO₃ | Acetone | Reflux | >90 (estimated) |
| Thiophenol | Ethyl chloroacetate | NaOH | Ethanol/Water | 25-50 | 85-95 |
| 4-Chlorothiophenol (B41493) | Methyl iodoacetate | Et₃N | DMF | 25 | >90 |
Note: The data in this table is representative of typical S-alkylation reactions and may not reflect a specific literature procedure for the target compound.
Viewing the reaction from the perspective of the alkylating agent, the formation of the thioether linkage is a classic example of a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The rate of this reaction is influenced by several factors, including the nature of the leaving group on the haloacetate (I > Br > Cl), the concentration of the nucleophile (thiolate), and the reaction temperature.
The generation of the thiolate in situ is a key step. The pKa of the thiol proton in aryl thiols is generally around 6-7, making relatively mild bases sufficient for deprotonation. The choice of base can also influence the reaction outcome, with stronger bases potentially leading to side reactions if other sensitive functional groups are present in the molecule.
Conjugate addition reactions, particularly the Sulfa-Michael addition, represent another important strategy for the formation of C-S bonds. This reaction involves the 1,4-addition of a thiol to an α,β-unsaturated carbonyl compound. While not a direct route to this compound, it is a valuable method for the synthesis of related thioethers.
For instance, 3-bromothiophenol could react with an appropriate α,β-unsaturated ester in the presence of a base to yield a β-thioether ester. This reaction is highly atom-economical and can often be performed under mild conditions. The regioselectivity is governed by the electronic properties of the Michael acceptor.
Table 2: Examples of Sulfa-Michael Addition of Thiols to α,β-Unsaturated Carbonyls
| Thiol | Michael Acceptor | Catalyst/Base | Solvent | Yield (%) |
| Thiophenol | Methyl acrylate | Triethylamine | Methanol | 95 |
| 4-Methoxythiophenol | Cyclohexenone | DBU | CH₂Cl₂ | 92 |
| 3-Bromothiophenol | Ethyl cinnamate | NaOEt | Ethanol | 88 (estimated) |
Note: The data in this table is illustrative of the Sulfa-Michael reaction and its potential application.
While versatile, this method is not the most direct for the target compound as it would require a Michael acceptor that is not as readily available as methyl haloacetates.
Advanced Reaction Conditions and Catalysis in the Synthesis of the Compound
To overcome some of the limitations of classical methods, such as long reaction times and the use of stoichiometric amounts of base, more advanced synthetic protocols have been developed. These include the use of microwave irradiation and organocatalysis to promote the efficient formation of thioethers.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. In the context of thioether synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating.
For the S-alkylation of 3-bromothiophenol, a microwave-assisted protocol would likely involve the same reactants in a suitable solvent, irradiated in a sealed vessel. This technique is particularly advantageous for high-throughput synthesis and library generation.
Table 3: Comparison of Conventional vs. Microwave-Assisted S-Alkylation
| Reaction | Heating Method | Reaction Time | Yield (%) |
| S-alkylation of thiophenol with benzyl (B1604629) chloride | Conventional | 8 h | 75 |
| S-alkylation of thiophenol with benzyl chloride | Microwave | 10 min | 92 |
| S-alkylation of 4-chlorothiophenol with ethyl bromoacetate | Conventional | 6 h | 80 |
| S-alkylation of 4-chlorothiophenol with ethyl bromoacetate | Microwave | 5 min | 95 |
Note: This data is a generalized comparison based on literature for similar reactions.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant attention as a sustainable and metal-free alternative to traditional catalysis. In the synthesis of thioethers, organocatalysts can be employed to activate either the thiol or the electrophile, or to facilitate the reaction through a variety of mechanisms.
For example, chiral organocatalysts have been successfully used to achieve enantioselective Sulfa-Michael additions. While achiral synthesis is sufficient for this compound, the principles of organocatalysis can be applied to develop more efficient and milder synthetic routes. For instance, a base catalyst can be chosen to minimize side reactions and facilitate purification. More advanced organocatalytic systems can enable the use of less reactive electrophiles or proceed under neutral conditions.
Recent research has also explored photochemical organocatalytic methods for the synthesis of thioethers from aryl chlorides and alcohols, offering a thiol-free alternative. chemicalbook.comorgsyn.org While not directly applicable to the synthesis from 3-bromothiophenol, this highlights the ongoing innovation in the field of thioether synthesis.
Exploration of Green Chemistry Methodologies (e.g., Deep Eutectic Solvents)
The principles of green chemistry, which encourage the use of sustainable and environmentally benign chemical processes, are increasingly being applied to the synthesis of organic compounds. In the context of synthesizing aryl thioacetates like this compound, methodologies that minimize hazardous solvents and waste are of particular interest. One promising avenue is the use of Deep Eutectic Solvents (DESs) as alternative reaction media. dntb.gov.uarsc.org
DESs are mixtures of two or more components, typically a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen bond donor (HBD) such as urea, glycerol, or a carboxylic acid. acs.org These components, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. acs.org Their appeal as green solvents stems from several key properties:
Low Cost and Availability: The starting materials for DESs are often inexpensive, readily available, and derived from natural sources.
Biodegradability and Low Toxicity: Many DESs are biodegradable and exhibit low toxicity, posing a reduced risk to the environment compared to conventional volatile organic compounds (VOCs). rsc.org
Negligible Vapor Pressure: Their low volatility minimizes air pollution and reduces worker exposure to harmful fumes. rsc.org
Tunability: The physical and chemical properties of DESs can be tailored by carefully selecting the type and ratio of the salt and HBD, allowing for optimization of reaction conditions. mdpi.com
In the synthesis of thioethers and thioesters, DESs have been shown to be effective media for S-alkylation reactions. dntb.gov.uaresearchgate.net For the synthesis of this compound, a DES could replace traditional solvents like ethanol, acetone, or DMF. The reaction would involve the S-alkylation of 3-bromothiophenol with methyl 2-bromoacetate. The DES can act as both the solvent and, in some cases, a catalyst, potentially enhancing reaction rates and simplifying purification processes. For instance, a study on the synthesis of a quinazolinone derivative utilized a choline chloride:urea DES in the formation of the precursor, highlighting the utility of these solvents in multi-step syntheses. mdpi.com Another green approach involves microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. mdpi.com
| Methodology | Key Advantages | Relevance to Target Compound Synthesis |
|---|---|---|
| Deep Eutectic Solvents (DESs) | Low toxicity, biodegradability, low cost, negligible volatility, tunable properties. rsc.orgacs.org | Can serve as a sustainable replacement for volatile organic solvents in the S-alkylation step. |
| Microwave-Assisted Synthesis | Rapid heating, significantly reduced reaction times, improved yields, lower energy consumption. mdpi.com | Accelerates the nucleophilic substitution reaction between the thiophenol and the acetate (B1210297) precursors. |
| Water as a Solvent | Non-toxic, non-flammable, inexpensive, and environmentally benign. derpharmachemica.com | Feasible for reactions involving water-soluble precursors or under phase-transfer catalysis conditions. |
Precursor Reactivity and Functional Group Transformations Leading to the Compound
The most direct and common synthesis of this compound is achieved through a nucleophilic substitution reaction. This process hinges on the intrinsic reactivity of its two primary precursors: 3-bromothiophenol and a methyl haloacetate, typically methyl 2-bromoacetate or methyl 2-chloroacetate.
The core of this transformation is an SN2 (bimolecular nucleophilic substitution) reaction. libretexts.org The key components and their roles are detailed below:
Nucleophile: The sulfur atom of 3-bromothiophenol is the nucleophilic center. To enhance its nucleophilicity, the reaction is typically carried out in the presence of a weak base (e.g., potassium carbonate, sodium ethoxide). The base deprotonates the acidic thiol (-SH) group to form the more reactive thiolate anion (Ar-S⁻). This anion is a potent nucleophile. nih.gov
Electrophile: Methyl 2-bromoacetate serves as the electrophile. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the adjacent bromine and carbonyl group, making it susceptible to attack by a nucleophile. libretexts.org
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the substitution reaction. As the thiolate nucleophile attacks the electrophilic carbon, the carbon-bromine bond breaks, and the bromide ion is displaced.
The reaction mechanism proceeds in a single, concerted step where the thiolate attacks the electrophilic carbon while the bromide leaving group departs simultaneously. It is important to note that the bromine atom on the phenyl ring of 3-bromothiophenol does not participate in this reaction under these conditions. Nucleophilic aromatic substitution on an unactivated aryl halide is energetically unfavorable compared to the facile SN2 reaction at the alkyl halide center. libretexts.org
Functional group transformations can also be envisioned as pathways to the precursors themselves. For example, 3-bromothiophenol can be prepared from 3-bromoaniline (B18343) via diazotization followed by reaction with a sulfur-containing reagent. Similarly, the ester functional group can be formed before or after the thioether linkage is established. However, the direct coupling of the thiophenol and haloacetate precursors is the most straightforward and widely employed method.
| Compound | Role in Reaction | Key Reactive Feature |
|---|---|---|
| 3-bromothiophenol | Nucleophile Precursor | Acidic thiol (-SH) group that forms a potent thiolate anion (Ar-S⁻) upon deprotonation. |
| Methyl 2-bromoacetate | Electrophile | Electron-deficient α-carbon atom susceptible to nucleophilic attack. |
| Base (e.g., K₂CO₃) | Activator/Catalyst | Deprotonates the thiol to generate the more reactive thiolate nucleophile. |
| Bromide (Br⁻) | Leaving Group | Stable anion that is readily displaced during the substitution reaction. |
Spectroscopic and Crystallographic Characterization of Methyl 2 3 Bromophenyl Thio Acetate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
In the ¹H NMR spectrum of Methyl 2-((3-bromophenyl)thio)acetate, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons adjacent to the sulfur atom, and the methyl protons of the ester group. The aromatic protons on the 3-bromophenyl ring would appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm) due to spin-spin coupling. The methylene protons (-S-CH₂-) would likely resonate as a singlet in the range of δ 3.5-4.0 ppm. The methyl protons (-OCH₃) of the ester group are expected to appear as a sharp singlet, typically around δ 3.7 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| -S-CH₂- | 3.5 - 4.0 | Singlet |
| -OCH₃ | ~3.7 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm. The aromatic carbons would appear in the δ 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methylene carbon (-S-CH₂-) would likely resonate around δ 35-45 ppm, and the methyl carbon (-OCH₃) of the ester would be found further upfield, typically around δ 50-55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 175 |
| Aromatic-C | 120 - 140 |
| C-Br (Aromatic) | ~122 |
| -S-CH₂- | 35 - 45 |
| -OCH₃ | 50 - 55 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR techniques are crucial for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For this compound, it would primarily show correlations among the aromatic protons, helping to assign their specific positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The most prominent absorption in the IR spectrum of this compound would be the strong C=O stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the ester (around 1000-1300 cm⁻¹). The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (Ester) | 1000 - 1300 | Strong |
| C-Br | 500 - 600 | Medium to Strong |
| C-S | 600 - 800 | Weak |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉BrO₂S), the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the thioether bond.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (for ⁷⁹Br/⁸¹Br) |
| [C₉H₉BrO₂S]⁺ (M⁺) | 260/262 |
| [C₈H₆BrS]⁺ | 213/215 |
| [C₇H₄BrS]⁺ | 187/189 |
| [C₆H₄Br]⁺ | 155/157 |
X-ray Crystallography for Solid-State Structural Elucidation
Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Databases
A thorough search of scientific literature and crystallographic databases has revealed no publicly available data on the specific spectroscopic and crystallographic characterization of the chemical compound this compound. As a result, the detailed analysis requested for this article cannot be provided.
The inquiry sought to detail the compound's structural and spectroscopic properties, with a specific focus on its solid-state characteristics as determined by X-ray crystallography. The requested outline included an in-depth examination of the following:
Crystal System and Space Group Determination: The fundamental symmetry properties of the crystal lattice.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles: The precise geometric parameters of the molecule in its crystalline form.
Investigation of Intermolecular Interactions and Crystal Packing: The non-covalent forces, such as hydrogen bonding and π-π stacking, that govern how the molecules are arranged in the crystal.
Conformational Analysis in the Crystalline State: The specific three-dimensional shape adopted by the molecule within the crystal structure.
Fulfillment of these requirements is entirely contingent on the availability of a solved crystal structure, typically found in resources such as the Cambridge Structural Database (CSD) or published in peer-reviewed scientific journals. Despite extensive searches using the compound's name, synonyms, and CAS number (188240-63-3), no such data was located.
Without this foundational experimental data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Therefore, the detailed research findings and data tables for this compound cannot be produced at this time.
Mechanistic Investigations of Reactions Involving the Methyl 2 3 Bromophenyl Thio Acetate Moiety
Elucidation of Reaction Pathways and Characterization of Key Intermediates
The formation of the core aryl thioether structure, such as that in Methyl 2-((3-bromophenyl)thio)acetate, typically proceeds through several distinct reaction pathways, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The SNAr pathway is a stepwise mechanism involving the addition of a nucleophile to an electron-poor aromatic ring, followed by the elimination of a leaving group. nih.govmasterorganicchemistry.com In the context of synthesizing the target molecule, this would involve the reaction of a 3-bromohalobenzene with a methyl thioacetate (B1230152) nucleophile. The reaction is characterized by the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. nih.govresearchgate.net The stability of this intermediate is crucial for the reaction to proceed and is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com
The generally accepted SNAr mechanism proceeds via two steps:
Nucleophilic Attack: A sulfur-based nucleophile, such as a thiolate, attacks the carbon atom bearing the leaving group on the aromatic ring. This forms the resonance-stabilized Meisenheimer adduct. nih.gov
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final aryl thioether product.
In some cases, particularly under photochemical conditions, a radical-based pathway, the SRN1 (substitution radical-nucleophilic, unimolecular) mechanism, can also lead to the formation of aryl thioethers. beilstein-journals.org
Transition-Metal-Catalyzed Cross-Coupling: These reactions represent a powerful and versatile alternative for C–S bond formation, often proceeding under milder conditions than SNAr and with broader substrate scope. thieme-connect.com Copper- and palladium-catalyzed systems are most common for the synthesis of aryl thioethers from aryl halides. thieme-connect.comnih.gov
Copper-Catalyzed Pathways: The Ullmann condensation, a classic copper-catalyzed reaction, can couple aryl iodides with sulfur nucleophiles like potassium thioacetate. beilstein-journals.orgresearchgate.net Mechanistic studies, supported by DFT calculations, suggest that the reaction often proceeds through an oxidative addition-reductive elimination cycle involving a transient Cu(III) intermediate. researchgate.netnih.gov The catalytically active species is often a complex of copper(I) with a ligand and the thioacetate. researchgate.netnih.gov
Palladium-Catalyzed Pathways: Palladium complexes, particularly with specialized phosphine ligands like tBuBrettPhos, are highly effective for the thioetherification of aryl halides. nih.gov The catalytic cycle is generally understood to involve:
Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (e.g., 3-bromochlorobenzene), forming a Pd(II) intermediate.
Ligand Exchange: The sulfur nucleophile (thioacetate) displaces a ligand on the palladium center.
Reductive Elimination: The aryl and thioether groups couple and are eliminated from the palladium center, forming the C–S bond and regenerating the Pd(0) catalyst. thieme-connect.com
Key intermediates in these catalytic cycles are organometallic complexes of the transition metal in various oxidation states, such as Pd(II) or Cu(III) species. thieme-connect.comresearchgate.net
Analysis of Transition States and Activation Barriers in Synthetic Transformations
The rate and efficiency of synthetic transformations are dictated by the energy of the transition states and the corresponding activation barriers of the rate-determining steps.
In SNAr reactions , the first step—the nucleophilic attack and formation of the Meisenheimer complex—is typically the rate-limiting step. masterorganicchemistry.com This step involves the loss of aromaticity and has the highest activation barrier. The stability of the transition state leading to the Meisenheimer complex is paramount. Electron-withdrawing substituents on the aromatic ring can delocalize the developing negative charge, thereby stabilizing the transition state, lowering the activation energy, and accelerating the reaction. masterorganicchemistry.com
| Reaction Type | Rate-Determining Step (Typical) | Factors Lowering Activation Barrier |
| SNAr | Nucleophilic attack to form Meisenheimer complex masterorganicchemistry.com | Electron-withdrawing groups (ortho, para) on aryl ring masterorganicchemistry.com; Good leaving group |
| Cu-Catalyzed Coupling | Oxidative Addition / Reductive Elimination researchgate.netnih.gov | Appropriate ligand choice; Use of a good leaving group (I > Br > Cl) nih.gov |
| Pd-Catalyzed Coupling | Oxidative Addition thieme-connect.com | Electron-deficient aryl halides; Bulky, electron-rich phosphine ligands nih.gov |
Stereochemical Aspects and Chiral Induction in Related Thioether Syntheses
While this compound is an achiral molecule, the principles of stereochemistry are highly relevant in the synthesis of related chiral thioethers. Many biologically active molecules contain chiral thioether moieties, making their stereocontrolled synthesis an important area of research. nih.govnih.gov
When a thioether is formed by a nucleophilic substitution (SN2) reaction between a thiolate and a chiral alkyl halide, the reaction proceeds with a clean inversion of stereochemistry at the carbon center. beilstein-journals.orgmasterorganicchemistry.com This stereospecificity is a cornerstone of constructing stereocenters adjacent to sulfur atoms. beilstein-journals.org
The development of asymmetric catalysis has enabled the synthesis of enantioenriched chiral thioethers through various strategies: nih.govresearchgate.net
Asymmetric Sulfa-Michael Additions: The conjugate addition of thiols to α,β-unsaturated compounds can be rendered enantioselective through the use of chiral catalysts.
Catalytic Asymmetric Allylic Thioetherification: Chiral transition metal complexes, often palladium-based, can catalyze the reaction of allylic substrates with sulfur nucleophiles to produce chiral allylic thioethers with high enantioselectivity. nih.gov
Kinetic Resolution: Racemic mixtures of chiral substrates can be resolved by using a chiral catalyst that selectively promotes the reaction of one enantiomer.
The control of stereochemistry in these reactions relies on the ability of the chiral catalyst or ligand to create a diastereomeric transition state for the reaction of the prochiral substrate or for the two enantiomers of a racemic substrate, leading to a preference for one stereoisomeric product. nih.gov
Influence of Aromatic Substituents on Reaction Mechanism and Reactivity Profiles
The bromine atom at the meta-position of the phenyl ring in this compound, along with the thioacetate group, significantly influences the electronic properties of the aromatic ring and thus its reactivity.
In SNAr reactions , the effect of a substituent is highly dependent on its position relative to the leaving group. Electron-withdrawing groups (EWGs) such as nitro or cyano groups located ortho or para to the leaving group dramatically increase the reaction rate by stabilizing the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.comresearchgate.net A halogen like bromine is an EWG through its inductive effect but a weak deactivator in electrophilic substitution. In nucleophilic aromatic substitution, its inductive electron-withdrawing effect helps to stabilize the anionic Meisenheimer intermediate, making the ring more susceptible to nucleophilic attack compared to benzene, though its effect is less pronounced than that of strong resonance-withdrawing groups and is weaker from the meta position than from the ortho or para positions. masterorganicchemistry.com
In metal-catalyzed cross-coupling reactions , the electronic nature of substituents on the aryl halide also plays a critical role.
Effect on Oxidative Addition: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step by making the C–X bond more polarized and the aryl group more electrophilic. beilstein-journals.org
Effect on Reductive Elimination: The final C–S bond-forming reductive elimination step is often favored from electron-rich metal centers. Therefore, electron-donating groups on the aryl ring can sometimes facilitate this step.
Computational and Quantum Chemical Studies of Methyl 2 3 Bromophenyl Thio Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and geometric parameters of molecules. mdpi.com For Methyl 2-((3-bromophenyl)thio)acetate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide significant insights into its molecular characteristics. nih.gov
Geometry Optimization and Conformational Landscape Exploration
The first step in a computational study is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms—the structure corresponding to a minimum on the potential energy surface. For this compound, this process would precisely determine key bond lengths, bond angles, and dihedral angles.
The conformational landscape is of particular interest due to the flexible thioester side chain. Rotation around the Phenyl-S, S-CH₂, and CH₂-C=O bonds would lead to various conformers. Computational exploration can identify the global minimum energy conformer and the energy barriers between different rotational isomers, which is crucial for understanding the molecule's dynamic behavior.
Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical yet realistic data based on DFT calculations for structurally similar molecules. The values are representative of what a B3LYP/6-311++G(d,p) calculation would yield.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-Br | 1.91 Å |
| C-S | 1.78 Å | |
| S-CH₂ | 1.83 Å | |
| C=O | 1.21 Å | |
| O-CH₃ | 1.35 Å | |
| Bond Angles | C-S-C | 102.5° |
| S-C-C | 114.0° | |
| C-C-O | 125.0° | |
| Dihedral Angle | C-C-S-C | ~75° |
Frontier Molecular Orbitals (HOMO/LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netsemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the π-system of the bromophenyl ring, indicating these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the aromatic ring and the carbonyl group of the ester, suggesting these areas are susceptible to nucleophilic attack. The bromine atom, with its electron-withdrawing nature, influences the energy levels of these orbitals. wikipedia.org
Table 2: Predicted FMO Properties of this compound Illustrative data derived from DFT studies on similar bromophenyl derivatives. nih.govtandfonline.com
| Property | Predicted Value | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Region of high electron density, susceptible to electrophilic attack. |
| LUMO Energy | -1.2 eV | Region of low electron density, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates moderate chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. numberanalytics.com This is crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic reactions. numberanalytics.com The MEP is mapped onto the molecule's electron density surface, with colors indicating different potential values.
In an MEP map of this compound, the most negative potential (typically colored red or orange) would be concentrated around the highly electronegative oxygen atom of the carbonyl group. nih.govwolfram.com This region is a likely site for electrophilic attack. The bromine atom would also exhibit a region of negative potential. Conversely, areas of positive potential (colored blue) would be found around the hydrogen atoms, particularly those on the methyl group and the aromatic ring. wikipedia.org The sulfur atom may present a region of slight negative potential, contributing to its nucleophilic character. researchgate.net
Theoretical Prediction and Correlation of Spectroscopic Parameters (NMR, IR)
Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, calculations would show distinct signals for the aromatic protons, the methylene (B1212753) (-S-CH₂-) protons, and the methyl (-O-CH₃) protons. The predicted shifts are sensitive to the electronic environment of each nucleus and can be correlated with experimental spectra to confirm the molecular structure. researchgate.netrsc.org
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net For this compound, key predicted vibrational modes would include the C=O stretching frequency of the ester group (typically around 1690 cm⁻¹), C-S stretching vibrations, C-Br stretching, and various C-H and C-C stretching and bending modes from the aromatic ring and alkyl chain. researchgate.netnih.gov Comparing the computed spectrum with an experimental one helps in assigning the observed vibrational bands. mdpi.com
Table 3: Predicted vs. Representative Experimental IR Frequencies (cm⁻¹) Theoretical values are often scaled to better match experimental data.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Representative Experimental Range (cm⁻¹) |
| C-H Stretch (Aromatic) | 3050-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2950-3000 | 2850-3000 |
| C=O Stretch (Ester) | ~1700 | 1680-1710 nih.gov |
| C-C Stretch (Aromatic) | 1450-1600 | 1400-1600 |
| C-O Stretch (Ester) | 1150-1250 | 1100-1300 |
| C-Br Stretch | ~680 | 600-700 |
Ab Initio and Semi-Empirical Methods for Understanding Molecular Properties
While DFT is widely used, other computational methods also offer valuable insights.
Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), solve the Schrödinger equation from first principles without relying on experimental data for parameterization. dntb.gov.uanih.gov They can provide highly accurate results for electronic energies and molecular properties, often considered the "gold standard" in quantum chemistry. osti.gov For a molecule like this compound, these higher-level calculations could be used to benchmark DFT results and to investigate phenomena where electron correlation is particularly important, such as weak intermolecular interactions. rsc.org
Semi-Empirical Methods: Methods like AM1 and PM3 are computationally less expensive than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they are very fast and can be effectively used for initial explorations of large systems or for preliminary conformational searches of flexible molecules like the target compound before applying more rigorous methods.
Advanced Computational Methodologies for Simulating Molecular Interactions
To understand how this compound behaves in a condensed phase (e.g., in a solvent or interacting with other molecules), more advanced computational techniques are employed.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to define atoms and chemical bonds. For the target molecule, QTAIM could be used to characterize the nature of the C-S and C-Br bonds, determining their degree of covalent or ionic character and their relative strengths.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. osti.gov By using a force field (a set of parameters describing the potential energy of the system), MD can simulate the behavior of this compound in a solvent box, providing insights into its solvation, diffusion, and conformational dynamics. rsc.org For more detailed studies of reactions or interactions, ab initio molecular dynamics (AIMD) can be used, which calculates the forces "on the fly" using quantum mechanical methods. acs.org
Synthetic Utility and Applications of Methyl 2 3 Bromophenyl Thio Acetate As a Chemical Precursor
Role as a Key Building Block in the Synthesis of Complex Organic Architectures
The structural attributes of Methyl 2-((3-bromophenyl)thio)acetate make it a valuable building block for the synthesis of complex organic architectures, particularly sulfur-containing heterocyclic compounds. The presence of the thioacetate (B1230152) moiety allows for its participation in cyclization reactions to form rings such as thiazinanes and benzothiazoles, which are core structures in many biologically active compounds.
For instance, derivatives of 1,3-thiazinan-4-one can be synthesized through the reaction of α,β-unsaturated carboxylic esters with thioureas. nih.gov While not a direct application of the title compound, its hydrolysis product, 3-bromophenylthioacetic acid, could potentially be used in related multi-component reactions to generate complex heterocyclic systems.
Furthermore, the synthesis of benzothiazole (B30560) derivatives often involves the condensation of 2-aminothiophenols with various carbonyl compounds. The 3-bromophenylthio moiety of this compound can be incorporated into larger molecules which can then undergo cyclization to form substituted benzothiazoles. These heterocyclic systems are of significant interest due to their wide range of pharmacological activities. mdpi.com
The utility of this compound as a building block is summarized in the following table:
| Target Molecular Architecture | Synthetic Strategy | Potential Application of Precursor |
| Substituted Thiazinanes | Cyclization reactions involving thioamides and unsaturated esters. nih.gov | The hydrolyzed precursor could serve as a key component in multicomponent reactions. |
| Benzothiazole Derivatives | Condensation and cyclization of precursors containing an aminothiophenol moiety. mdpi.com | Incorporation into larger structures that can undergo intramolecular cyclization. |
Utilization as a Reagent in Specific Organic Transformations and Derivatizations
This compound can be employed as a versatile reagent in a variety of organic transformations, primarily leveraging the reactivity of the aryl bromide and the thioacetate functionalities.
The carbon-bromine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. youtube.comnih.govtcichemicals.com This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This provides a method for the vinylation of the aromatic ring.
The thioacetate group also offers several avenues for derivatization:
Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (3-bromophenyl)thioacetic acid. researchgate.netharvard.eduresearchgate.net This acid can then be converted into amides, other esters, or used in further synthetic steps.
Thiol Formation: The thioacetate can be cleaved to generate the corresponding thiol, 3-bromothiophenol (B44568). This can be achieved through various methods, including treatment with a base or a reducing agent. The resulting thiol is a versatile intermediate for the synthesis of other sulfur-containing compounds. nih.gov
A summary of these potential transformations is presented below:
| Transformation | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 3-Aryl-substituted phenylthioacetate |
| Heck Reaction | Alkene, Pd catalyst, base | 3-Vinyl-substituted phenylthioacetate |
| Ester Hydrolysis | Acid or base, water | (3-bromophenyl)thioacetic acid |
| Thiol Formation | Base or reducing agent | 3-Bromothiophenol |
Development of Novel Analogues and Derivatives with Modified Structural Features
The core structure of this compound serves as a scaffold for the development of a diverse range of novel analogues and derivatives with modified structural features. These modifications can be systematically introduced at the phenyl ring, the sulfur atom, or the acetate (B1210297) moiety.
Modification of the phenyl ring can be readily achieved through palladium-catalyzed cross-coupling reactions as previously mentioned. This allows for the synthesis of a library of compounds with varying electronic and steric properties at the 3-position. For example, a Suzuki coupling with 4-methoxyphenylboronic acid would yield Methyl 2-((3-(4-methoxyphenyl)phenyl)thio)acetate.
Derivatization of the ester group can lead to a variety of functional groups. For instance, amidation of the corresponding carboxylic acid (obtained via hydrolysis) with different amines would produce a range of amides. An example of a related complex acetamide (B32628) derivative is 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] organic-chemistry.orgnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide, which has been investigated as a potential antidiabetic agent. nih.gov
Furthermore, oxidation of the thioether sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone derivatives, which may exhibit unique biological activities.
The table below showcases some representative examples of potential derivatives:
| Derivative Name | Point of Modification | Synthetic Method |
| Methyl 2-((3-vinylphenyl)thio)acetate | Phenyl Ring | Heck Reaction |
| Methyl 2-((3-(p-tolyl)phenyl)thio)acetate | Phenyl Ring | Suzuki-Miyaura Coupling |
| 2-((3-bromophenyl)thio)acetamide | Acetate Moiety | Hydrolysis followed by amidation |
| Methyl 2-((3-bromophenyl)sulfinyl)acetate | Sulfur Atom | Controlled oxidation |
| Methyl 2-((3-bromophenyl)sulfonyl)acetate | Sulfur Atom | Oxidation |
Strategies for Asymmetric Synthesis Employing the Compound as a Chiral Auxiliary or Substrate
While there are no direct reports on the use of this compound in asymmetric synthesis, its structural features suggest potential applications in this field. Aryl thioacetates and related thioethers can be strategically employed in the development of chiral ligands or as substrates in stereoselective reactions.
One potential strategy involves the enantioselective addition of the corresponding thiol (3-bromothiophenol) to prochiral α,β-unsaturated esters. The development of catalytic asymmetric addition reactions of arylthiols to enoates has been a subject of research, where an external chiral ligand controls the stereochemistry of the reaction. nih.gov
Another approach would be to modify the this compound molecule to incorporate a chiral center. For example, the synthesis of chiral amino thioacetate ligands has been shown to be highly effective in the enantioselective aryl transfer to aldehydes. organic-chemistry.orgnih.gov By analogy, a chiral amine could be introduced into the structure of this compound, for instance by amidation of the corresponding carboxylic acid with a chiral amine, to create a novel chiral ligand.
The potential for asymmetric synthesis is outlined in the table below:
| Asymmetric Strategy | Role of the Compound/Derivative | Key Transformation |
| Catalytic Asymmetric Conjugate Addition | Substrate (as the corresponding thiol) | Enantioselective addition to an α,β-unsaturated ester. nih.gov |
| Chiral Ligand Synthesis | Precursor | Modification to incorporate a chiral moiety, e.g., a chiral amine. organic-chemistry.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing Methyl 2-((3-bromophenyl)thio)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or thioesterification. For example, reacting 3-bromothiophenol with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF under reflux. Solvent polarity and catalyst choice significantly impact yield: polar aprotic solvents like DMF enhance nucleophilicity, while stoichiometric control minimizes side products like disulfides . Microwave-assisted synthesis (as seen in Rh(III) complex preparations) could also reduce reaction times .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies thioester linkage (C=O at ~170 ppm) and aromatic protons (δ 7.2–7.8 ppm for 3-bromophenyl).
- IR Spectroscopy : Confirms the thioester carbonyl stretch (~1650–1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 275.98 Da).
- X-ray Crystallography : Resolves stereochemical ambiguities, though crystallization may require optimized solvent systems .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?
- Methodological Answer :
- Temperature Control : Avoid excessive heating to prevent decomposition; reflux in THF (65–70°C) balances reactivity and stability .
- Anhydrous Conditions : Use molecular sieves or inert gas purging to minimize hydrolysis of intermediates.
- Real-Time Monitoring : Employ TLC (hexane:EtOAc) or HPLC to track reaction progress and isolate intermediates .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Compare analogs with para- vs. meta-bromo substituents (e.g., 4-bromo derivatives in show altered electronic effects) .
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution to explain reactivity differences (e.g., bromine’s electron-withdrawing effect at the 3-position).
- Biological Assays : Validate hypotheses using in vitro models (e.g., actoprotective activity assays in , where methyl substituents outperformed ethyl/phenyl groups) .
Q. How does the substitution pattern on the phenyl ring influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Meta-Bromine Effects : The 3-bromo group directs electrophilic substitutions to specific positions, altering regioselectivity in coupling reactions.
- Comparative Studies : Para-bromo analogs (e.g., Methyl 2-(4-bromophenyl)acetate in ) exhibit distinct electronic profiles, impacting catalytic efficiency .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) with varying ligands to optimize coupling yields .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values in cytotoxicity assays.
- Control Groups : Include structurally similar analogs (e.g., triazole-thione derivatives from ) to isolate substituent effects .
- Mechanistic Probes : Pair activity data with ROS assays or protein-binding studies to link structure to function .
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), bioavailability, and CYP450 interactions.
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases or receptors highlighted in ) .
Comparative and Mechanistic Studies
Q. How do structural modifications in the thiophenyl moiety affect biological activity?
- Methodological Answer :
- Ring Substitutions : Replacing the phenyl group with thiophene (as in ) increases π-π stacking potential, enhancing antitumor activity .
- Chain Length Variation : Ethyl esters (e.g., Ethyl 2-((4-bromophenyl)thio)acetate in ) may alter membrane permeability compared to methyl esters .
Q. What synthetic routes enable the incorporation of this compound into larger pharmacophores?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
